Ácido pamoico

Descripción general

Descripción

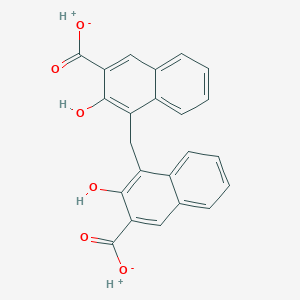

El ácido pamoico, también conocido como ácido embónico, es un derivado del ácido 2-naftoico. Es un ácido dicarboxílico con la fórmula química C23H16O6. El ácido pamoico se usa comúnmente en farmacología como un contraión para formar sales con compuestos farmacológicos, lo que puede afectar la velocidad de disolución del fármaco .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El ácido pamoico ejerce sus efectos actuando como un agonista para el receptor acoplado a proteína G huérfano GPR35. Esta activación conduce a la activación de las vías de la cinasa regulada por señal extracelular (ERK) y la beta-arrestina2, lo que resulta en actividad antinociceptiva. El ácido pamoico también se une a la proteína caja 1 del grupo de alta movilidad (HMGB1) y CXCL12, interrumpiendo su heterocomplejo e inhibiendo la quimiotaxis .

Análisis Bioquímico

Biochemical Properties

Pamoic acid has been found to interact with various biomolecules. It has agonist activity for the orphan G protein-coupled receptor GPR35, through which it activates ERK and beta-arrestin2 . This interaction suggests that pamoic acid plays a role in biochemical reactions involving these proteins.

Cellular Effects

Pamoic acid has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to reduce inflammation in murine models of Pseudomonas aeruginosa pneumonia . The results indicated that pamoic acid reduces leukocyte recruitment in the airways, particularly neutrophils, suggesting an impaired in vivo chemotaxis .

Molecular Mechanism

Pamoic acid exerts its effects at the molecular level through various mechanisms. It is a direct ligand of both HMGB1 and CXCL12, and it can interfere with heterocomplex formation and the related chemotaxis in vitro . This suggests that pamoic acid exerts its effects through binding interactions with these biomolecules.

Temporal Effects in Laboratory Settings

It is known that pamoic acid can interfere with heterocomplex formation and related chemotaxis in vitro , suggesting that it may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of pamoic acid vary with different dosages in animal models. For instance, aerosol delivery of pamoic acid was effective in reducing acute and chronic airway murine inflammation and damage induced by P. aeruginosa

Metabolic Pathways

It is known that pamoic acid can affect the dissolution rate of drugs, suggesting that it may interact with enzymes or cofactors involved in drug metabolism .

Transport and Distribution

Given its role as a counterion in drug compounds, it may interact with transporters or binding proteins that facilitate drug distribution .

Métodos De Preparación

El ácido pamoico se puede sintetizar haciendo reaccionar ácido 3-hidroxi-2-naftoico con formaldehído. La reacción implica calentar N,N-dimetilformamida con ácido 3-hidroxi-2-naftoico y paraformaldehído, seguido de la adición de un catalizador y ácido sulfúrico. La mezcla se calienta entonces a temperaturas específicas y se mantiene durante un período determinado antes de enfriarse y procesarse para obtener ácido pamoico .

Análisis De Reacciones Químicas

El ácido pamoico se somete a diversas reacciones químicas, que incluyen:

Oxidación: El ácido pamoico se puede oxidar para formar diferentes productos dependiendo de los reactivos y las condiciones utilizadas.

Reducción: Las reacciones de reducción pueden convertir el ácido pamoico en sus alcoholes correspondientes u otras formas reducidas.

Sustitución: El ácido pamoico puede sufrir reacciones de sustitución en las que uno o más de sus átomos de hidrógeno son reemplazados por otros átomos o grupos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio.

Comparación Con Compuestos Similares

El ácido pamoico es único debido a su capacidad para formar sales estables con varios compuestos farmacológicos, mejorando su solubilidad y velocidad de disolución. Los compuestos similares incluyen:

Pamoato de cicloguanil: Se utiliza como agente antimalárico.

Pamoato de hidroxicina: Se utiliza como antihistamínico y ansiolítico.

Pamoato de imipramina: Se utiliza como antidepresivo.

Pamoato de olanzapina hidratado: Se utiliza como antipsicótico.

Pamoato de oxantel: Se utiliza como antihelmíntico.

Pamoato de pirantel: Se utiliza como antihelmíntico.

Pamoato de pirvinio: Se utiliza como antihelmíntico.

La capacidad del ácido pamoico para actuar como agonista para GPR35 y sus propiedades de unión únicas lo hacen diferente de otros compuestos similares .

Actividad Biológica

Pamoic acid, also known as 1,2-bis(4-carboxyphenyl)ethane, is a compound that has garnered attention due to its biological activities, particularly its role as a ligand for the orphan G protein-coupled receptor GPR35. This article explores the biological activity of pamoic acid, focusing on its mechanisms of action, therapeutic potential, and implications in various medical conditions.

GPR35 Activation

Pamoic acid acts primarily through the activation of GPR35, a receptor implicated in various physiological processes. Research indicates that pamoic acid induces a Gi/o-linked signaling pathway leading to the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), which is crucial for cellular responses such as inflammation and pain perception .

Key Findings:

- Antinociceptive Effects: Pamoic acid has been shown to attenuate visceral pain perception in mice, suggesting potential applications in pain management .

- Neuroprotective Properties: In models of cerebral ischemia, pamoic acid treatment improved stroke outcomes by recruiting GPR35-expressing monocytes/macrophages to the ischemic brain, thereby enhancing neuroprotection .

Inhibition of Inflammatory Pathways

Pamoic acid also exhibits anti-inflammatory properties by inhibiting chemotaxis mediated by high-mobility group box 1 protein (HMGB1) and CXCL12. This action reduces leukocyte recruitment in inflammatory conditions, demonstrating its potential use in treating respiratory diseases and other inflammatory disorders .

Table 1: Summary of Biological Activities of Pamoic Acid

Case Study: Stroke Model

In a mouse model of stroke, pamoic acid was administered to evaluate its neuroprotective effects. The study demonstrated that activation of GPR35 by pamoic acid led to a significant reduction in infarct size and improved outcomes post-stroke. Flow cytometric analysis revealed an increase in non-inflammatory monocyte populations in the ischemic brain following treatment .

Pharmacological Profiles

Pamoic acid has been evaluated for its pharmacokinetics and safety profile. Studies indicate that it does not exhibit systemic toxicity and has a favorable absorption profile when administered as part of drug formulations like olanzapine depot injections .

Propiedades

IUPAC Name |

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O6/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h1-10,24-25H,11H2,(H,26,27)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJNZVDCPSBLRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59413-58-0 (di-lithium salt), 6640-22-8 (di-hydrochloride salt), 68226-93-7 (di-cesium salt), 68226-94-8 (di-rubidium salt), 68226-95-9 (di-potassium salt) | |

| Record name | Pamoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9048984 | |

| Record name | Pamoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130-85-8 | |

| Record name | Pamoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pamoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PAMOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PAMOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxylic acid, 4,4'-methylenebis[3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pamoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-dihydroxy-4,4'-methylenedi(2-naphthoic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAMOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RRQ8QZ38N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.